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Compound of Interest

Compound Name: NDSB-211

Cat. No.: B013948 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on using NDSB-211 to improve the solubilization

of challenging proteins. Here, you will find answers to frequently asked questions, detailed

troubleshooting guides, and robust experimental protocols to enhance the efficiency of your

protein extraction and refolding experiments.

Frequently Asked Questions (FAQs)
Q1: What is NDSB-211 and how does it work?

NDSB-211 (3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate) is a non-detergent

sulfobetaine, a class of zwitterionic compounds used as mild solubilizing agents for proteins.[1]

[2] Unlike traditional detergents, NDSBs possess a short hydrophobic group that prevents the

formation of micelles, even at high concentrations.[3] This characteristic allows them to interact

with the hydrophobic regions of proteins, preventing aggregation and promoting solubility

without causing denaturation.[1][3]

Q2: What types of proteins can be solubilized with NDSB-211?

NDSB-211 is particularly effective for increasing the extraction yield of membrane, nuclear, and

cytoskeletal-associated proteins.[2][4] It is also widely used in the refolding of proteins from

inclusion bodies and as an additive in protein crystallization.[4]

Q3: What is the typical working concentration for NDSB-211?
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The recommended concentration of NDSB-211 for most protein solubilization and refolding

applications is between 0.5 M and 1.0 M.[1][4] However, the optimal concentration can vary

depending on the specific protein and the buffer system being used.

Q4: Is NDSB-211 compatible with downstream applications?

Yes. NDSB-211 is zwitterionic over a wide pH range, does not significantly absorb UV light in

the near-UV range (around 280 nm), and can be easily removed by dialysis, making it

compatible with many downstream applications such as chromatography, electrophoresis, and

mass spectrometry.[1][3][5]

Q5: How should I prepare and store NDSB-211 solutions?

NDSB-211 is highly soluble in water.[1] It is recommended to prepare a stock solution and

sterile filter it (0.22 µm) to prevent microbial contamination.[1] NDSB solutions can degrade

over several weeks at room temperature, so for long-term storage, it is advisable to store them

at 4°C or frozen.[1] As NDSBs are hygroscopic, the solid compound should be stored in a

desiccated environment.[4]
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Issue Possible Cause(s) Recommended Solution(s)

Low Protein Solubilization

Yield

Suboptimal NDSB-211

concentration.

Optimize the NDSB-211

concentration by testing a

range from 0.25 M to 1.0 M.

For some proteins, higher

concentrations may be

required.[1]

Inappropriate buffer pH.

The solubility of proteins is

often pH-dependent.[6]

Experiment with a range of pH

values (e.g., pH 6.0-9.0) to find

the optimal condition for your

protein of interest. Ensure your

buffer has sufficient buffering

capacity (at least 25 mM) as

high concentrations of NDSB

can cause a slight pH drift in

poorly buffered systems.[1]

Insufficient incubation time or

temperature.

Increase the incubation time

with the NDSB-211 containing

buffer. While many protocols

are performed at 4°C to

minimize proteolysis, some

proteins may require a slightly

higher temperature for efficient

solubilization.[7]

The protein is strongly

aggregated.

NDSB-211 is a mild agent and

may not be sufficient to

solubilize highly aggregated

proteins.[1] Consider using it in

combination with a low

concentration of a denaturant

like urea (e.g., 2 M) or

guanidine hydrochloride.[8][9]
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Protein Precipitation After

Dialysis

Removal of NDSB-211 leads

to re-aggregation.

The protein may require a

certain concentration of NDSB-

211 to remain soluble. Try a

stepwise dialysis to gradually

remove the NDSB-211.

Alternatively, screen for a final

buffer condition with additives

like glycerol, L-arginine, or a

low concentration of a non-

ionic detergent that maintains

protein solubility.[7]

The final buffer composition is

not optimal.

Optimize the pH, ionic

strength, and additives in the

final dialysis buffer to ensure

protein stability.[6]

Protein is Inactive After

Solubilization
Partial denaturation.

Although NDSB-211 is non-

denaturing, some sensitive

proteins might still be affected.

[1] Try lowering the NDSB-211

concentration or the incubation

temperature.

Presence of proteases.

Add a protease inhibitor

cocktail to your lysis and

solubilization buffers.

Variability Between

Experiments

Degradation of NDSB-211

stock solution.

Prepare fresh NDSB-211

solutions, especially if the

stock has been stored for

several weeks at room

temperature.[1]

Inconsistent sample

preparation.

Ensure all steps of the

protocol, from cell lysis to

solubilization, are performed

consistently.
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Quantitative Data on NDSB Efficiency
The following tables summarize the effects of different parameters on protein solubilization and

refolding using NDSB compounds. Note that the optimal conditions are highly protein-

dependent.

Table 1: Effect of NDSB-195 Concentration on Lysozyme Solubility

NDSB-195 Concentration Fold Increase in Lysozyme Solubility

0.25 M ~2x

0.75 M ~3x

Data extracted from a study on lysozyme crystallization at 20°C and pH 4.6 in the presence of

sodium chloride.[1]

Table 2: Comparative Efficiency of NDSB Compounds in Protein Refolding

NDSB Compound Concentration Protein
% Enzymatic
Activity Restored

NDSB-256-4T 600 mM
Reduced Hen Egg

Lysozyme
60%

NDSB-256-4T 1.0 M
Tryptophan Synthase

β2 subunit
100%

Data from a study on the in vitro renaturation efficiency of chemically unfolded proteins.[1]

Experimental Protocols
Protocol 1: Solubilization of Membrane Proteins from E.
coli
This protocol provides a general guideline for the extraction and solubilization of membrane

proteins using NDSB-211.
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Materials:

E. coli cell paste expressing the target membrane protein

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease

Inhibitor Cocktail

Solubilization Buffer: Lysis Buffer containing 1.0 M NDSB-211

Wash Buffer: Lysis Buffer containing 0.1 M NDSB-211

High-speed centrifuge

Sonciator or French press

Procedure:

Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer (e.g., 5 mL per gram of

wet cell paste). Lyse the cells by sonication on ice or by passing through a French press.

Removal of Insoluble Debris: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to

pellet unbroken cells and inclusion bodies.

Membrane Fraction Isolation: Carefully transfer the supernatant to an ultracentrifuge tube

and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

Washing the Membrane Pellet: Discard the supernatant and resuspend the membrane pellet

in Wash Buffer to remove loosely associated proteins. Centrifuge again at 100,000 x g for 1

hour at 4°C.

Solubilization: Discard the supernatant and resuspend the washed membrane pellet in

Solubilization Buffer. Incubate for 1-2 hours at 4°C with gentle agitation.

Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

Downstream Processing: The supernatant contains the solubilized membrane proteins and

can be used for subsequent purification steps.
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Protocol 2: Refolding of Proteins from Inclusion Bodies
This protocol describes a method for solubilizing and refolding proteins expressed as inclusion

bodies in E. coli.

Materials:

Inclusion body pellet

Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1% Triton

X-100

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl, 10 mM DTT

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 M NDSB-211, 5

mM reduced glutathione (GSH), 0.5 mM oxidized glutathione (GSSG)

Dialysis tubing (appropriate MWCO)

Procedure:

Inclusion Body Washing: Wash the inclusion body pellet with Inclusion Body Wash Buffer to

remove contaminating proteins and lipids. Centrifuge to collect the washed inclusion bodies.

Repeat this step twice.

Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer and incubate

at room temperature with gentle agitation until the pellet is completely dissolved.

Clarification: Centrifuge the solubilized protein solution at 15,000 x g for 30 minutes to

remove any remaining insoluble material.

Refolding by Dialysis: Transfer the clarified supernatant to dialysis tubing and dialyze against

a 100-fold excess of Refolding Buffer at 4°C. Perform several buffer changes over 24-48

hours. A stepwise dialysis with decreasing concentrations of Guanidine-HCl can also be

effective.

Concentration and Further Purification: After dialysis, concentrate the refolded protein using

an appropriate method and proceed with further purification steps if necessary.
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Caption: General workflow for protein solubilization using NDSB-211.
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Caption: Workflow for refolding proteins from inclusion bodies with NDSB-211.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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